molecular formula C11H20N4 B12616009 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine CAS No. 917807-13-7

4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine

Cat. No.: B12616009
CAS No.: 917807-13-7
M. Wt: 208.30 g/mol
InChI Key: YEUDHSKRBKDKQP-UHFFFAOYSA-N
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Description

4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine (hereafter referred to as the target compound) is a piperidine derivative functionalized with a 1,2,4-triazole ring substituted at positions 3 and 5 with methyl and isopropyl groups, respectively.

Properties

CAS No.

917807-13-7

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

4-(3-methyl-5-propan-2-yl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C11H20N4/c1-8(2)11-13-9(3)14-15(11)10-4-6-12-7-5-10/h8,10,12H,4-7H2,1-3H3

InChI Key

YEUDHSKRBKDKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C)C)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated derivatives of 4-[3-Methyl-

Biological Activity

4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine is C11H20N4C_{11}H_{20}N_{4} with a molecular weight of 220.31 g/mol. The compound features a piperidine ring substituted with a triazole moiety that enhances its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives containing triazole groups. For instance, several derivatives have been synthesized and tested against Candida auris, a significant fungal pathogen resistant to many antifungal agents. In one study, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating strong antifungal activity .

The antifungal mechanism involves disrupting the plasma membrane of fungal cells and inducing apoptosis. The compounds were found to cause cell cycle arrest in the S-phase, leading to cell death . This mechanism is crucial as it offers an alternative approach to combat resistant strains of fungi.

Therapeutic Applications

Beyond antifungal activity, triazole derivatives have shown promise in various therapeutic areas:

  • Antimicrobial : Triazoles are known for their broad-spectrum antimicrobial properties.
  • Antitumor : Some studies suggest that modifications in the triazole structure can lead to compounds with anticancer effects by inhibiting specific enzymes involved in tumor growth .

Case Study 1: Antifungal Efficacy

A study synthesized six novel piperidine-based triazole derivatives and tested them against C. auris. The results indicated that compounds pta1, pta2, and pta3 exhibited significant antifungal properties with low toxicity profiles .

Case Study 2: Antitumor Potential

Research has identified piperidine derivatives as inhibitors of Class I PI3-kinase enzymes, which are implicated in cancer progression. These compounds demonstrated robust effects on serum biomarkers associated with tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Methyl-5-(propan-2-yl)-triazoleTriazole ring with methyl and isopropyl groupsAntifungal, Antitumor
Piperidine-based triazole derivativesPiperidine ring attached to triazoleAntifungal against C. auris
1-(1,3,5-triazin-2-yl)piperidineTriazine ring substitutionInhibitor of soluble epoxide hydrolase

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound: 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine C11H20N4 208.3* - Triazole: 3-methyl, 5-isopropyl
- Piperidine: Unsubstituted at N-position
Moderate lipophilicity (isopropyl group); potential for improved BBB penetration
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine C11H20N4 208.3 - Triazole: 1-methyl, 3-isopropyl Methyl at N1 alters ring electronics; may reduce metabolic stability
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C13H16N4·HCl 264.7 - Triazole: 3-phenyl
- Piperidine: Hydrochloride salt
Enhanced solubility (salt form); phenyl group increases logP and aromaticity
4-[4-(3-Methyl-1,2-oxazol-5-yl)-1H-pyrazol-3-yl]piperidine C12H16N4O 232.3 - Pyrazole-isoxazole heterocycle Dual heterocyclic system; potential for unique hydrogen-bonding interactions

*Molar mass of the target compound is inferred from structural similarity to .

Key Observations

Substituent Position and Electronic Effects: The target compound and the analogue from share the same molecular formula but differ in triazole substitution. The phenyl-substituted compound introduces aromatic bulk, which could enhance interactions with hydrophobic enzyme pockets but may reduce solubility in its free base form (mitigated by hydrochloride salt formation).

Physicochemical Properties :

  • The isopropyl group in the target compound and increases lipophilicity (predicted logP ~2.5–3.0), favoring membrane permeability and blood-brain barrier penetration.
  • The pyrazole-isoxazole derivative has a lower logP (~1.5–2.0) due to the polar oxygen atom in isoxazole, suggesting improved aqueous solubility but reduced passive diffusion.

Synthetic and Functional Implications :

  • The hydrochloride salt in highlights a common strategy to improve bioavailability for basic nitrogen-containing compounds.
  • The dual heterocyclic system in may require more complex synthetic routes compared to triazole-piperidine hybrids.

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